Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate
Overview
Description
Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate: is an organic compound with the molecular formula C16H32O6 and a molecular weight of 320.42 g/mol . This compound is characterized by its complex structure, which includes multiple ether linkages and a tert-butyl ester group. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl bromoacetate with 3-(4-(3-hydroxypropoxy)butoxy)propyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate can undergo oxidation reactions, particularly at the hydroxypropoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and ether linkages.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols from the ester group.
Substitution: Formation of new ether or ester derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate is used as an intermediate in organic synthesis. Its multiple functional groups make it a versatile building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound can be used to study the effects of ether linkages and ester groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including polymers and surfactants. Its unique structure allows for the design of materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its ester and ether groups can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 2-(3-(3-hydroxypropoxy)propoxy)acetate
- Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)propanoate
Comparison: Tert-butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate is unique due to its specific arrangement of ether linkages and the presence of a tert-butyl ester group. This structure imparts distinct chemical properties, such as higher boiling points and specific reactivity patterns, compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 2-[3-[4-(3-hydroxypropoxy)butoxy]propoxy]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-16(2,3)22-15(18)14-21-13-7-12-20-10-5-4-9-19-11-6-8-17/h17H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKHSGRQPJLGCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCCCOCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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